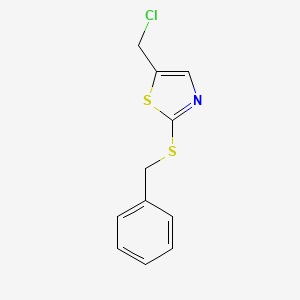

2-Benzylsulfanyl-5-chloromethylthiazole

Description

Properties

Molecular Formula |

C11H10ClNS2 |

|---|---|

Molecular Weight |

255.8 g/mol |

IUPAC Name |

2-benzylsulfanyl-5-(chloromethyl)-1,3-thiazole |

InChI |

InChI=1S/C11H10ClNS2/c12-6-10-7-13-11(15-10)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2 |

InChI Key |

HCKYRLWYBRUAHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(S2)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-5-chloromethylthiazole typically involves the reaction of 2-mercaptobenzyl chloride with 2-chloromethylthiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of 2-Benzylsulfanyl-5-chloromethylthiazole may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution, forming derivatives through displacement of chlorine. Key reactions include:

Key Findings :

-

Substitution with amines proceeds efficiently under mild conditions (0–40°C) in polar aprotic solvents like acetonitrile .

-

Thiols require basic conditions (K₂CO₃ or NaOH) to deprotonate the nucleophile .

Oxidation of the Benzylsulfanyl Group

The sulfur atom in the benzylsulfanyl group (-S-CH₂C₆H₅) oxidizes to sulfoxides or sulfones:

Mechanistic Insight :

-

Sulfoxide formation is stereoselective with m-CPBA, while H₂O₂ favors sulfone production under acidic conditions .

Reduction Pathways

The compound undergoes reductive cleavage or ring modification:

Challenges :

-

Over-reduction of the thiazole ring occurs with strong reducing agents, complicating product isolation .

Industrial-Scale Functionalization

Scalable methods emphasize continuous flow reactors for high-throughput synthesis:

Optimization :

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

2-Benzylsulfanyl-5-chloromethylthiazole has been explored for its therapeutic properties, particularly in the following areas:

- Antibacterial Activity: The compound has shown potential in inhibiting bacterial growth by targeting specific bacterial enzymes, making it a candidate for developing new antibiotics .

- Antifungal Properties: Research indicates that this compound may exhibit antifungal activity, contributing to the development of antifungal agents.

- Anti-inflammatory Effects: Studies suggest that it may modulate inflammatory pathways, presenting opportunities for treating inflammatory diseases .

- Anticancer Research: Investigations into its anticancer properties are ongoing, with preliminary results indicating it may inhibit cancer cell proliferation through specific molecular interactions .

Biological Applications

The biological applications of 2-Benzylsulfanyl-5-chloromethylthiazole extend beyond direct therapeutic uses:

- Enzyme Inhibition: The compound can interact with enzymes involved in various metabolic pathways, potentially leading to significant biological effects such as apoptosis in cancer cells .

- Pathological Probes: Its unique chemical structure allows it to be used as a probe in biological studies to understand disease mechanisms better .

Industrial Applications

In addition to its medicinal uses, 2-Benzylsulfanyl-5-chloromethylthiazole finds applications in several industrial sectors:

- Agrochemicals: The compound is being investigated for its potential use in developing agrochemicals due to its antibacterial and antifungal properties .

- Specialty Chemicals Production: It serves as an intermediate in synthesizing more complex organic molecules used in various chemical products .

Case Study 1: Antibacterial Efficacy

A study conducted by Lihumis et al. (2020) evaluated the antibacterial effects of various thiazole derivatives, including 2-Benzylsulfanyl-5-chloromethylthiazole. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Research published by Badgujar et al. (2023) focused on the anticancer properties of benzothiazole derivatives. The study highlighted that 2-Benzylsulfanyl-5-chloromethylthiazole could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways, marking it as a promising candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-5-chloromethylthiazole involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and proteins involved in various biological pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations

- 2-Chloro-5-(chloromethyl)thiazole (CAS 105827-91-6) : Differs by having a chlorine atom at the 2-position instead of benzylsulfanyl. The dual chloro substituents increase electrophilicity, favoring nucleophilic substitution reactions. This compound is used in synthesizing agrochemicals and pharmaceuticals .

- 2-Chloro-5-(chloromethyl)thiophene (CAS 109459-94-1, BP 8993) : Replaces the thiazole ring with thiophene (sulfur-only heterocycle). Thiophene’s higher electron density alters reactivity, making it more suited for conductive polymers rather than bioactive molecules .

Benzothiazole Derivatives

- 2-Amino-5-chlorobenzothiazole: Features a fused benzene-thiazole system with an amino group. The amino substituent enables hydrogen bonding, enhancing interactions with biological targets. Derivatives exhibit anti-fungal activity, as demonstrated in .

- 5-Amino-2-methylbenzothiazole dihydrochloride: Substituted with methyl and amino groups, this compound’s cationic form (due to dihydrochloride salt) improves solubility, relevant in drug formulation .

Functional Group Comparisons

- Sulfonamide Derivatives: Compounds like 2-chloro-5-(tetrazol-5-yl)-4-(thienylmethyl)aminobenzenesulfonamide () incorporate sulfonamide and tetrazole groups, common in diuretics and antihypertensives. The sulfonamide moiety enhances hydrogen-bonding capacity, contrasting with the benzylsulfanyl group’s hydrophobic nature .

- Benzimidazole Systems : 2-Phenylbenzimidazole-5-sulfonic acid () replaces thiazole with benzimidazole, a larger aromatic system. The sulfonic acid group confers UV-absorbing properties, utilized in sunscreens, unlike the chloromethyl group’s synthetic utility .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | CAS Number | Key Applications/Properties |

|---|---|---|---|---|---|

| 2-Benzylsulfanyl-5-chloromethylthiazole | Thiazole | 2-Benzylsulfanyl, 5-chloromethyl | ~242.7 (estimated) | Not provided | Synthetic intermediate, drug design |

| 2-Chloro-5-(chloromethyl)thiazole | Thiazole | 2-Chloro, 5-chloromethyl | 168.5 | 105827-91-6 | Agrochemical synthesis |

| 2-Amino-5-chlorobenzothiazole | Benzothiazole | 2-Amino, 5-chloro | 184.7 | N/A | Anti-fungal agents |

| 2-Phenylbenzimidazole-5-sulfonic acid | Benzimidazole | 2-Phenyl, 5-sulfonic acid | 274.3 | 27503-81-7 | UV filter (e.g., Ensulizole) |

Research Findings and Implications

- Reactivity : The chloromethyl group in 2-Benzylsulfanyl-5-chloromethylthiazole allows alkylation or nucleophilic substitution, akin to 2-Chloro-5-(chloromethyl)thiazole’s use in cross-coupling reactions .

- Biological Activity: While benzothiazole derivatives (e.g., 2-amino-5-chlorobenzothiazole) show anti-fungal properties, the benzylsulfanyl group in the target compound may redirect bioactivity toward bacterial targets due to increased hydrophobicity .

- Synthetic Utility : Compared to sulfonamide or tetrazole-containing analogs (), the benzylsulfanyl group offers a balance between lipophilicity and stability, advantageous in prodrug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Benzylsulfanyl-5-chloromethylthiazole, and how can reaction conditions be optimized?

- Methodology :

- Synthetic Routes : Use nucleophilic substitution or condensation reactions. For example, react thiol-containing intermediates (e.g., benzyl mercaptan) with 5-chloromethylthiazole derivatives under reflux in ethanol or absolute alcohol with catalytic acetic acid .

- Optimization : Vary solvents (ethanol vs. absolute alcohol), reaction times (4–6 hours), and stoichiometric ratios. Monitor progress via TLC (chloroform:methanol 7:3 ratio) .

- Purification : Isolate products via solvent evaporation, ice-water precipitation, or column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity of 2-Benzylsulfanyl-5-chloromethylthiazole?

- Methodology :

- TLC : Use chloroform:methanol (7:3) to assess reaction completion and purity .

- NMR Spectroscopy : Analyze and NMR spectra to verify substituent positions (e.g., benzylsulfanyl at C2, chloromethyl at C5) .

- Melting Point : Compare observed values with literature to confirm crystallinity and purity (e.g., 192–200°C for related thiazoles) .

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

- Methodology :

- Catalyst Screening : Test acidic (e.g., glacial acetic acid) or basic catalysts to enhance reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Byproduct Analysis : Use LC-MS or HPLC to identify side products and adjust stoichiometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of 2-Benzylsulfanyl-5-chloromethylthiazole derivatives?

- Methodology :

- Derivatization : Synthesize analogs by modifying the benzylsulfanyl (e.g., electron-withdrawing groups) or chloromethyl groups (e.g., replacing Cl with other halogens) .

- Biological Assays : Test antifungal activity via agar diffusion assays (e.g., against Candida albicans) or anticancer activity using MTT assays on cancer cell lines .

- QSAR Modeling : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity using computational tools .

Q. What strategies resolve contradictions in reported synthetic yields or reaction conditions for this compound?

- Methodology :

- Replication Studies : Reproduce conflicting methods (e.g., reflux times of 4 vs. 6 hours) while controlling variables like solvent purity and temperature .

- Cross-Validation : Use alternative characterization (e.g., FT-IR for functional groups) to confirm product identity .

- Meta-Analysis : Review literature for trends (e.g., higher yields in anhydrous conditions) and design controlled experiments to test hypotheses .

Q. How can computational methods predict the reactivity of 2-Benzylsulfanyl-5-chloromethylthiazole in novel reactions?

- Methodology :

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., chloromethyl group as electrophilic center) .

- Docking Studies : Simulate interactions with biological targets (e.g., fungal enzymes) to prioritize derivatives for synthesis .

Q. What mechanisms underlie the compound’s biological activity, and how can they be experimentally validated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.